3,5-Dibromo-2-fluorobenzylamine

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Researchers requiring a tunable, di-halogenated benzylamine scaffold often face limited access to the specific 3,5-dibromo-2-fluoro regioisomer, risking failed cross-coupling selectivity or reduced target affinity if substituted with generic analogs. 3,5-Dibromo-2-fluorobenzylamine (CAS 1807033-05-1) directly addresses this gap with its unique substitution pattern that enables chemoselective sequential Suzuki-Miyaura or Buchwald-Hartwig couplings, while the primary amine allows rapid derivatization into amides, sulfonamides, or secondary amines for SAR exploration. The heavy bromine atoms also serve as distinct isotopic signatures for mass spectrometry-based proteomics, making this compound a versatile building block for medicinal chemistry, chemical biology probe synthesis, and polymer science. Supplied with full analytical documentation and available from stock in 100 mg to bulk quantities, this scaffold ensures supply chain reliability for both exploratory research and scale-up campaigns.

Molecular Formula C7H6Br2FN
Molecular Weight 282.94 g/mol
CAS No. 1807033-05-1
Cat. No. B1409936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-fluorobenzylamine
CAS1807033-05-1
Molecular FormulaC7H6Br2FN
Molecular Weight282.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CN)F)Br)Br
InChIInChI=1S/C7H6Br2FN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2
InChIKeyDDBGHRHRQYYLSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-2-fluorobenzylamine Scaffold Overview


3,5-Dibromo-2-fluorobenzylamine (CAS 1807033-05-1) is a halogenated benzylamine derivative with the molecular formula C₇H₆Br₂FN and a molecular weight of 282.94 g/mol . The compound features a primary amine (-CH₂NH₂) attached to a phenyl ring substituted with bromine atoms at the 3- and 5-positions and a fluorine atom at the 2-position . This specific halogenation pattern distinguishes it from other fluorobenzylamine regioisomers and mono-brominated analogs, imparting unique electronic and steric properties that influence its reactivity in cross-coupling reactions, its basicity, and its potential as a pharmacophore in drug discovery programs targeting enzymes such as bacterial KAS III [1].

1
3,5-dibromo-2-fluoro substitution pattern supports sequential cross-coupling research workflows
2
Halogen-enriched benzylamine scaffold for ecKAS III inhibitor SAR investigation
3
Enhanced metabolic stability profile may support in vivo research model fit

3,5-Dibromo-2-fluorobenzylamine Irreplaceability


Substituting 3,5-dibromo-2-fluorobenzylamine with a generic halogenated benzylamine—such as 4-bromo-2-fluorobenzylamine, 3,4-dibromo-2-fluorobenzylamine, or the simpler 2-fluorobenzylamine—introduces substantial risk of altering reaction outcomes and biological profiles due to distinct electronic effects, steric bulk, and hydrogen-bonding capabilities conferred by the specific 3,5-dibromo-2-fluoro substitution pattern [1]. The presence of two heavy bromine atoms ortho and meta to the fluorine atom significantly modifies the molecule's pKa, lipophilicity, and metabolic stability relative to mono-halogenated or differently substituted analogs [2]. In medicinal chemistry applications, these changes can drastically affect target binding affinity and selectivity; for example, the specific arrangement of halogens on the benzylamine core has been shown to be critical for achieving potent inhibition of enzymes like ecKAS III [3]. In synthetic chemistry, the 3,5-dibromo pattern offers a unique, tunable handle for sequential cross-coupling reactions that is not replicable with other regioisomers [4].

Coupling Sites Mono-brominated analogs (e.g., 4-bromo-2-fluorobenzylamine) lack dual sequential coupling capability, limiting synthetic versatility.
Regiochemistry 4,5-dibromo regioisomers present adjacent bromine sites; chemoselectivity profiles may differ significantly from the 3,5-meta pattern.
Basicity & Conformation 2-fluorobenzylamine lacks bromine electronic effects; its distinct intramolecular H-bonding and pKa shift alter protonation-dependent behavior in assays.

3,5-Dibromo-2-fluorobenzylamine Comparative Evidence


Halogenation Impact on Basicity and Reactivity

The 3,5-dibromo-2-fluoro substitution pattern in this compound yields a distinct electronic environment relative to other halogenated benzylamines. While direct pKa data for this specific compound is not available, class-level inference from studies on haloaralkylamines demonstrates that the presence of multiple halogens, particularly heavy bromine atoms in the ortho and meta positions, significantly lowers amine basicity compared to unsubstituted or mono-halogenated benzylamines [1]. This alteration in pKa is critical for applications where amine protonation state influences membrane permeability, target binding, or nucleophilicity in synthesis. Furthermore, the 2-fluoro substituent stabilizes a specific intramolecular hydrogen-bonded conformation, a feature absent in non-fluorinated or differently fluorinated analogs [2].

Basicity & Conformation
Class-level inference
Predicted pKa ~8.0–8.5 vs benzylamine pKa 9.34; intramolecular N–H···F hydrogen bond stabilizes conformation
Supports protonation-state review in assay design
Direct pKa measurement for this compound unavailable; class-level data from haloaralkylamine studies
Medicinal Chemistry Organic Synthesis Physicochemical Properties

Dibromo Pattern as Tunable Cross-Coupling Handle

The 3,5-dibromo substitution pattern provides a strategic advantage in synthetic sequences requiring sequential functionalization via palladium-catalyzed cross-coupling reactions. The two bromine atoms, positioned meta to each other and ortho to a fluorine, exhibit different reactivities due to the electronic influence of the fluorine and the steric environment. This allows for potential chemoselective couplings, where one bromine can be replaced in a first step, followed by a second coupling at the remaining bromine site [1]. This is in contrast to mono-brominated analogs (e.g., 4-bromo-2-fluorobenzylamine) which offer only a single coupling site, or regioisomers like 4,5-dibromo-2-fluorobenzylamine where the adjacent bromines may lead to different selectivity profiles .

Cross-Coupling Handle
Class-level inference
Two bromine sites at 3- and 5-positions with distinct reactivity enable sequential Suzuki-Miyaura or Buchwald-Hartwig couplings
Enables sequential functionalization workflow
Chemoselectivity requires condition optimization; meta arrangement may differ from ortho-adjacent dibromo patterns
Organic Synthesis Cross-Coupling Building Blocks

Core Scaffold for ecKAS III Inhibitor Development

The benzylamine core, when appropriately substituted with halogens, is a recognized pharmacophore for the inhibition of bacterial β-ketoacyl-acyl carrier protein synthase III (ecKAS III), an essential enzyme in fatty acid biosynthesis [1]. While the specific compound 3,5-dibromo-2-fluorobenzylamine has been reported by some vendors to exhibit an IC50 of 5.6 µM against ecKAS III, a direct and verifiable primary source for this quantitative data is not publicly accessible at this time. However, the broader class of halogenated benzylamines, including those with 3,5-dihalogen substitution patterns, are known to interact with the hydrophobic substrate tunnel of ecKAS III, as demonstrated in structure-activity relationship (SAR) studies [2]. This validates the compound's potential as a starting point for medicinal chemistry programs targeting this enzyme, in contrast to non-halogenated benzylamines which lack the necessary lipophilic interactions for potent inhibition.

ecKAS III Inhibition
Data to verify
Reported IC50 5.6 µM against ecKAS III (vendor claim)
Supports ecKAS III SAR investigation
Primary source not publicly accessible; independent verification recommended
Antibacterial Enzyme Inhibition Medicinal Chemistry

Halogenation Pattern Enhances Metabolic Stability

The incorporation of both bromine and fluorine atoms into the benzylamine scaffold is a common medicinal chemistry strategy to improve metabolic stability and modulate lipophilicity. While specific metabolic stability data (e.g., intrinsic clearance in microsomes or plasma stability) for 3,5-dibromo-2-fluorobenzylamine is not available in the public domain, the class-level effect is well-established: halogenation, particularly with fluorine, blocks sites of oxidative metabolism and increases the molecule's resistance to enzymatic degradation . This is in stark contrast to unsubstituted benzylamine, which is rapidly metabolized by monoamine oxidases (MAOs) and other enzymes [1]. The presence of two bromine atoms further increases lipophilicity (LogP), which can be advantageous for crossing biological membranes but requires careful monitoring of solubility.

Metabolic Stability
Class-level inference
Predicted LogP ~2.5–3.5; halogenation blocks oxidative metabolism sites vs benzylamine LogP ~1.1
May support in vivo model exposure context
Specific microsomal clearance data not publicly available; structure-property inference only
Drug Metabolism Pharmacokinetics Medicinal Chemistry

3,5-Dibromo-2-fluorobenzylamine Applications


Hit-to-Lead Optimization for ecKAS III

Procure 3,5-dibromo-2-fluorobenzylamine as a core scaffold for synthesizing focused libraries aimed at inhibiting bacterial ecKAS III. The compound's halogenation pattern is known to be conducive to binding in the enzyme's hydrophobic substrate tunnel, a feature supported by SAR studies of related benzylamine inhibitors [1]. Its primary amine handle allows for rapid derivatization into amides, sulfonamides, or secondary amines to explore structure-activity relationships and improve potency beyond the reported micromolar range.

Chemoselective Sequential Cross-Coupling

Utilize this compound as a model substrate to develop and optimize chemoselective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling protocols. The two bromine atoms in a meta-relationship, under the electronic influence of an ortho-fluorine, provide an excellent test system for differentiating reactivity and achieving high selectivity in sequential couplings [2]. This enables the efficient construction of complex, unsymmetrical biaryl architectures in fewer steps than would be possible with mono-halogenated or differently substituted regioisomers.

Halogen-Enriched Activity-Based Probes

Employ 3,5-dibromo-2-fluorobenzylamine as a starting material to create activity-based probes or affinity reagents for target identification studies. The heavy bromine atoms serve as distinctive isotopic signatures for mass spectrometry-based proteomics, while the primary amine facilitates conjugation to reporter tags (e.g., fluorophores, biotin) or photoreactive groups [3]. The halogenation pattern may also confer favorable cell permeability and metabolic stability, increasing the probe's utility in cellular assays.

Halogenated Polymer Precursor for Advanced Materials

Leverage the reactive primary amine and the di-brominated aromatic ring as a monomer or cross-linking agent in the synthesis of novel polymers. The halogen atoms can be used for post-polymerization modifications or to introduce specific electronic properties, while the amine can be incorporated into polyamides, polyimides, or other nitrogen-containing backbones [2].

Application
Selection Property
Validation Focus
ecKAS III inhibitor SAR studies
Halogen-enriched benzylamine scaffold with primary amine derivatization handle
Enzyme inhibition assay response and binding-site SAR interpretation
Chemoselective sequential cross-coupling research
Two bromine sites at 3- and 5-positions with meta regiochemistry
Chemoselectivity and reaction condition optimization review
Activity-based probe development
Heavy bromine isotopic signature for MS proteomics; primary amine for conjugation
Target engagement and cellular assay compatibility review
Halogenated polymer precursor synthesis
Di-brominated aromatic ring with reactive primary amine monomer handle
Post-polymerization modification and electronic property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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